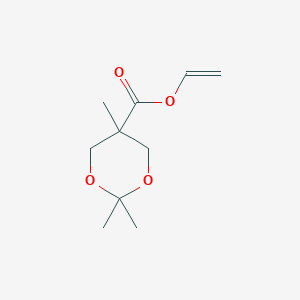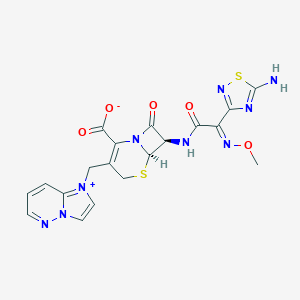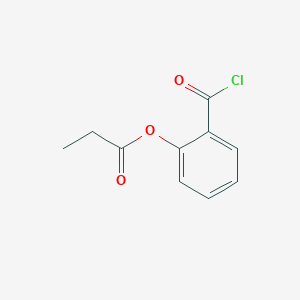
Benzoyl chloride, 2-(1-oxopropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 2-(1-oxopropoxy)-, is an organic compound with the chemical formula C11H11ClO3. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. Benzoyl chloride, 2-(1-oxopropoxy)- is an important intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
Benzoyl chloride, 2-(1-oxopropoxy)- is an acylating agent that reacts with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of an acylated product. The acylation reaction is commonly used in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
Benzoyl chloride, 2-(1-oxopropoxy)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause severe burns upon contact with the skin. It is also toxic when ingested or inhaled and can cause respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoyl chloride, 2-(1-oxopropoxy)- is a useful intermediate in the synthesis of various organic compounds. Its acylating properties make it a valuable reagent in the production of pharmaceuticals, agrochemicals, and fragrances. However, it is highly reactive and can be dangerous to handle. It is also expensive and may not be suitable for large-scale production.
Zukünftige Richtungen
There are numerous potential future directions for benzoyl chloride, 2-(1-oxopropoxy)- research. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential as a reagent in the production of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand its biochemical and physiological effects and to develop safer handling methods.
Synthesemethoden
Benzoyl chloride, 2-(1-oxopropoxy)- can be synthesized through the reaction between benzoyl chloride and 1-hydroxypropan-2-one. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 2-(1-oxopropoxy)- has numerous scientific research applications. It is commonly used as an intermediate in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, antiviral drugs, and anticancer drugs. It is also used in the production of agrochemicals such as herbicides and insecticides. Additionally, benzoyl chloride, 2-(1-oxopropoxy)- is used in the production of fragrances and flavors.
Eigenschaften
CAS-Nummer |
104989-01-7 |
|---|---|
Produktname |
Benzoyl chloride, 2-(1-oxopropoxy)- |
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
(2-carbonochloridoylphenyl) propanoate |
InChI |
InChI=1S/C10H9ClO3/c1-2-9(12)14-8-6-4-3-5-7(8)10(11)13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
JNROKWXMNAEHQG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=CC=C1C(=O)Cl |
Kanonische SMILES |
CCC(=O)OC1=CC=CC=C1C(=O)Cl |
Synonyme |
Benzoyl chloride, 2-(1-oxopropoxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



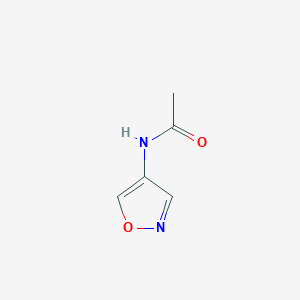
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
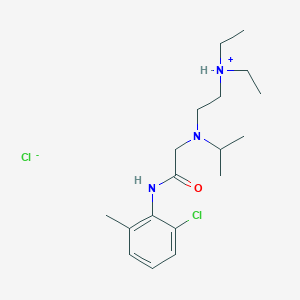
![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)
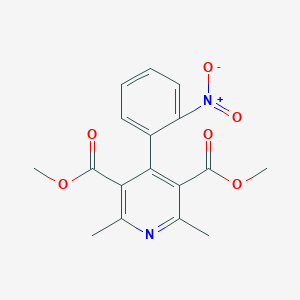
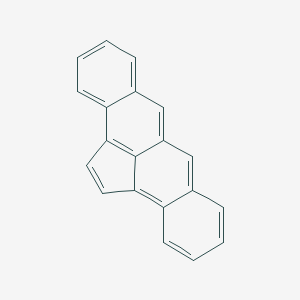
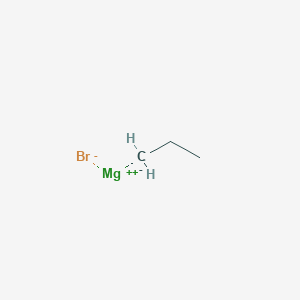
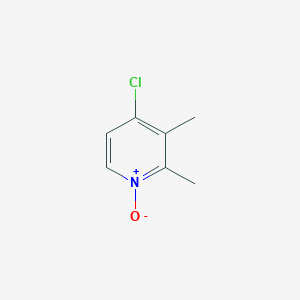
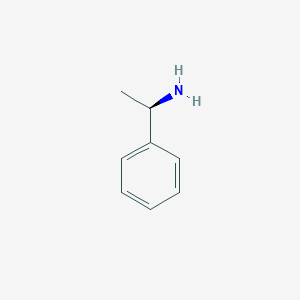
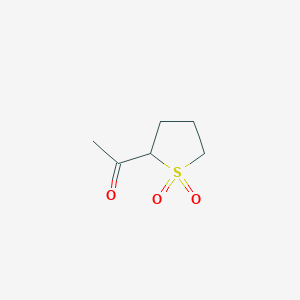
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
